molecular formula C14H8ClFN4O3 B601759 Afatinib Impurity 2 CAS No. 1449430-45-8

Afatinib Impurity 2

カタログ番号 B601759
CAS番号: 1449430-45-8
分子量: 334.7
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Afatinib Impurity 2, also known as 4-((3-Chloro-4-fluorophenyl)amino)-6-nitroquinazolin-7-ol, is a pharmaceutical reference standard . It is used in the development and testing of Afatinib, a medication used to treat non-small cell lung carcinoma (NSCLC) .


Synthesis Analysis

A controlled, efficient, and robust process for the synthesis of Afatinib has been developed. The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification . The optimized route was demonstrated on a 300g scale with an overall isolated yield of 84% for Afatinib free base .


Molecular Structure Analysis

The molecular formula of Afatinib Impurity 2 is C14H8ClFN4O3 . The structure includes a 6-nitroquinazolin-7-ol core with a 3-chloro-4-fluorophenyl group attached via an amino linker .


Chemical Reactions Analysis

The synthesis of Afatinib involves a sequence of reactions including nitro-reduction, amidation, and salification . The process has been optimized to control not only the process-related impurities but also the degradation impurities .


Physical And Chemical Properties Analysis

Afatinib Impurity 2 has a molecular weight of 334.7 . The maximum plasma concentrations of Afatinib are reached approximately 2–5 h after oral administration . Food reduces total exposure to Afatinib .

科学的研究の応用

  • Synthesis and Optimization of Afatinib Dimaleate:

    • Kumar et al. (2019) developed a controlled, robust, and scalable three-stage manufacturing process for Afatinib Dimaleate. This process led to improved yield and quality, demonstrating the ability to control not only process-related impurities but also degradation impurities. The acetamide impurity, chemically known as (S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamide, was identified and characterized during this process development (Kumar et al., 2019).
  • Pharmacokinetics and Metabolism of Afatinib:

    • Stopfer et al. (2012) investigated the pharmacokinetics, metabolism, and tolerability of Afatinib in healthy male volunteers. This study provides insights into the excretion and metabolism of Afatinib, though it primarily focuses on Afatinib rather than its impurities (Stopfer et al., 2012).
  • Stability Indicating UPLC Method for Afatinib and Its Impurities:

    • Ivaturi et al. (2021) developed a stability-indicating UPLC method for determining Afatinib and its related substances, including impurities, in pharmaceutical dosage forms. This research is significant for understanding how impurities, including Afatinib Impurity 2, are detected and quantified in Afatinib formulations (Ivaturi et al., 2021).
  • Development of ELISA for Afatinib Monitoring:

    • Sogawa et al. (2018) developed a competitive enzyme-linked immunosorbent assay (ELISA) for quantifying Afatinib in plasma. This method facilitates the monitoring of Afatinib levels in patients, which indirectly contributes to understanding the dynamics of Afatinib and its impurities in clinical settings (Sogawa et al., 2018).
  • Afatinib-Loaded Inhalable Nanoparticles for NSCLC Therapy:

    • Elbatanony et al. (2020) explored the development of afatinib-loaded PLGA nanoparticles for localized inhalational drug delivery in non-small cell lung cancer (NSCLC) therapy. This research is relevant for understanding the delivery mechanisms of Afatinib and potentially its impurities (Elbatanony et al., 2020).

作用機序

While specific information on the mechanism of action of Afatinib Impurity 2 is not available, Afatinib, the parent compound, is known to irreversibly inhibit the tyrosine kinase activity of members of the epidermal growth factor receptor family (ErbB) including EGFR, HER2, and ErbB4 .

Safety and Hazards

Afatinib Impurity 2 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

将来の方向性

Afatinib and its impurities are currently used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC) . Future research may focus on the development of new synthesis methods, the discovery of new impurities, and the exploration of other potential therapeutic applications .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for Afatinib Impurity 2 involves the reaction of 4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline with 4-bromo-2-fluoroaniline in the presence of a base.", "Starting Materials": [ "4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline", "4-bromo-2-fluoroaniline", "Base (e.g. potassium carbonate)" ], "Reaction": [ "To a solution of 4-chloro-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinazoline in a suitable solvent (e.g. DMF), add the base and stir at room temperature for a few minutes.", "Add 4-bromo-2-fluoroaniline to the reaction mixture and stir at elevated temperature (e.g. 80-100°C) for several hours.", "Cool the reaction mixture and isolate the product by filtration or chromatography.", "Purify the product by recrystallization or other suitable method." ] }

CAS番号

1449430-45-8

分子式

C14H8ClFN4O3

分子量

334.7

外観

Solid Powder

純度

> 95%

数量

Milligrams-Grams

同義語

7-​Quinazolinol, 4-​[(3-​chloro-​4-​fluorophenyl)​amino]​-​6-​nitro-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。